molecular formula C19H14N4OS B2393817 2-[(1-Phenyl-1H-tetrazole-5-ylthio)acetyl]naphthalene CAS No. 379239-44-8

2-[(1-Phenyl-1H-tetrazole-5-ylthio)acetyl]naphthalene

Cat. No.: B2393817
CAS No.: 379239-44-8
M. Wt: 346.41
InChI Key: IQKZQBMZAKENSD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(1-Phenyl-1H-tetrazole-5-ylthio)acetyl]naphthalene is a complex organic compound that features a naphthalene ring system linked to a tetrazole moiety via a thioacetyl group

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1-Phenyl-1H-tetrazole-5-ylthio)acetyl]naphthalene typically involves the reaction of 1-phenyl-1H-tetrazole-5-thiol with a naphthalene derivative under specific conditions. One common method includes the use of a base such as sodium hydride to deprotonate the thiol group, followed by nucleophilic substitution with a naphthalene acyl chloride. The reaction is usually carried out in an aprotic solvent like dimethylformamide at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-[(1-Phenyl-1H-tetrazole-5-ylthio)acetyl]naphthalene can undergo various chemical reactions, including:

    Oxidation: The thioacetyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to remove the acetyl group, yielding a simpler thiol derivative.

    Substitution: The phenyl group on the tetrazole ring can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nitrating agents.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiol derivatives.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

2-[(1-Phenyl-1H-tetrazole-5-ylthio)acetyl]naphthalene has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.

    Industry: Utilized in the development of advanced materials with specific electronic or photonic properties.

Comparison with Similar Compounds

Similar Compounds

    1-Phenyl-1H-tetrazole-5-thiol: A simpler analog without the naphthalene ring.

    5-Phenyl-1H-tetrazole: Lacks the thioacetyl group.

    1-Phenyl-5-mercapto-1,2,3,4-tetrazole: Another related compound with a mercapto group.

Uniqueness

2-[(1-Phenyl-1H-tetrazole-5-ylthio)acetyl]naphthalene is unique due to the combination of the naphthalene ring and the tetrazole moiety linked via a thioacetyl group. This structure imparts distinct chemical and physical properties, making it valuable for specific applications that other similar compounds may not be suitable for.

Properties

IUPAC Name

1-naphthalen-2-yl-2-(1-phenyltetrazol-5-yl)sulfanylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N4OS/c24-18(16-11-10-14-6-4-5-7-15(14)12-16)13-25-19-20-21-22-23(19)17-8-2-1-3-9-17/h1-12H,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQKZQBMZAKENSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=NN=N2)SCC(=O)C3=CC4=CC=CC=C4C=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.